![molecular formula C16H30N3O14S2+ B1668045 2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid CAS No. 92953-54-3](/img/structure/B1668045.png)

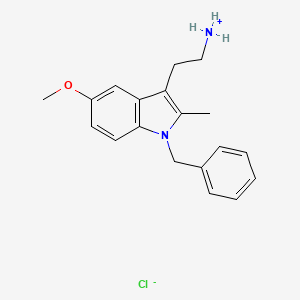

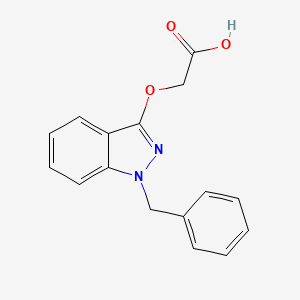

2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid

Descripción general

Descripción

Bulgecin A is an inhibitor of binuclear metallo-beta-lactamases and Lytic transglycosolase.

Aplicaciones Científicas De Investigación

Applications in Catalysis and Synthesis

One notable application of 2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid and related compounds is in the field of catalysis and synthesis. For example, sulfonated Schiff base copper(II) complexes, derived from reactions involving components like 2-aminobenzenesulfonic acid, have shown to be efficient and selective catalysts in alcohol oxidation. These complexes have been applied for the homogeneous peroxidative oxidation of alcohols, demonstrating high yields and selectivity under specific conditions (Hazra et al., 2015).

Role in Inhibition and Glycosidase Activities

Derivatives of the compound, such as 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, have been synthesized and evaluated for their glycosidase inhibitory activities. These studies have shown significant inhibition effects towards specific glycosidases, indicating the potential for biomedical applications in enzyme inhibition and metabolic regulation (Popowycz et al., 2004).

Contributions to Antimicrobial and Antimetastatic Research

There's evidence of these compounds being used in antimicrobial and antimetastatic research. For instance, L-Iduronic acid-type 1-N-iminosugars, similar in structure to the compound , have been synthesized and showed significant inhibitory activity on the invasion and metastasis of certain cancer cells, hinting at their potential in cancer therapy (Nishimura et al., 1997).

Influence in Asymmetric Synthesis

These compounds have also found applications in asymmetric synthesis. The chiral amphiphilic compounds derived from reactions involving 2-hydroxyethanesulfonic acid sodium salt, a structurally similar compound, have been used in the asymmetric hydrogenation of amino acid precursors. This demonstrates their role in facilitating stereoselective synthesis processes, which is crucial in the production of chiral pharmaceuticals and other biologically active compounds (Meissner et al., 1996).

Propiedades

Número CAS |

92953-54-3 |

|---|---|

Nombre del producto |

2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid |

Fórmula molecular |

C16H30N3O14S2+ |

Peso molecular |

551.5 g/mol |

Nombre IUPAC |

2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C16H29N3O14S2/c1-7(22)18-12-13(23)14(33-35(28,29)30)11(6-21)32-16(12)31-10-4-8(19-9(10)5-20)15(24)17-2-3-34(25,26)27/h8-14,16,19-21,23H,2-6H2,1H3,(H,17,24)(H,18,22)(H,25,26,27)(H,28,29,30)/p+1/t8-,9+,10-,11+,12+,13+,14+,16+/m0/s1 |

Clave InChI |

RPNZWZDLNYCCIG-HMMVDTEZSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@H]([NH2+][C@@H]2CO)C(=O)NCCS(=O)(=O)O)CO)OS(=O)(=O)O)O |

SMILES |

CC(=O)NC1C(C(C(OC1OC2CC([NH2+]C2CO)C(=O)NCCS(=O)(=O)O)CO)OS(=O)(=O)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OC2CC([NH2+]C2CO)C(=O)NCCS(=O)(=O)O)CO)OS(=O)(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bulgecin A; Bulgecin-A; BulgecinA; BlgA; Blg A; Blg-A; BUL; BLG |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

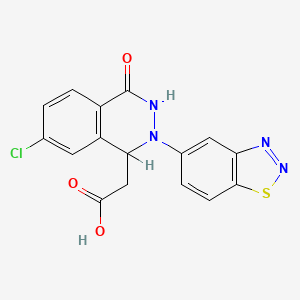

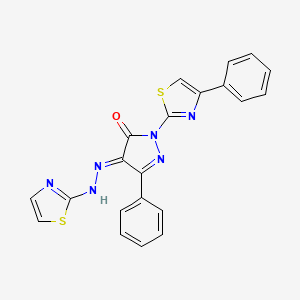

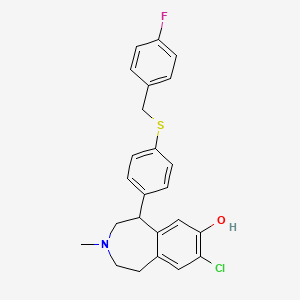

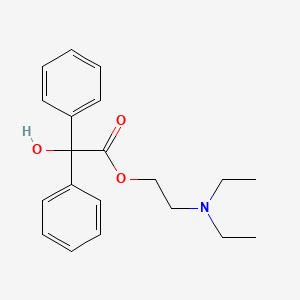

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)

![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)